molecular formula C16H11ClFNO B12080584 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B12080584
M. Wt: 287.71 g/mol
InChI Key: DYAYBQFJSOBLLE-UHFFFAOYSA-N
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Description

6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 6th position, a fluorobenzyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and fluorobenzyl groups. The final step involves the formylation of the indole ring to introduce the aldehyde group.

    Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formylation: The formylation of the indole ring can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the indole with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole core undergoes regioselective electrophilic substitutions, influenced by the 6-chloro and 1-(4-fluorobenzyl) substituents.

Iodination at C5 Position

  • Reagents : N-Iodosuccinimide (NIS), BF₃·Et₂O

  • Conditions : Dichloromethane (DCM), room temperature, 4 hours

  • Product : 6-Chloro-5-iodo-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

  • Yield : ~71% (analogous to 6-chloro-5-iodo-1H-indole-3-carbaldehyde synthesis) .

  • Mechanism : BF₃·Et₂O activates NIS, directing iodination to the electron-rich C5 position due to the para-directing effect of the 6-chloro group.

Chlorination at C4 Position

  • Reagents : N-Chlorosuccinimide (NCS), Pd(OAc)₂, 2-amino-4-nitrobenzoic acid (directing group)

  • Conditions : Chlorobenzene, 50°C, 24 hours

  • Product : 4,6-Dichloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

  • Yield : 68% (based on analogous Pd-catalyzed C4 chlorination) .

Condensation Reactions

The aldehyde group at C3 participates in Knoevenagel and Schiff base formations.

Knoevenagel Condensation

  • Reagents : Ethyl cyanoacetate, LiOH

  • Conditions : Reflux in ethanol, followed by saponification

  • Product : (E)-2-Cyano-3-(6-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)acrylic acid

  • Application : Used in mitochondrial pyruvate carrier inhibitors (e.g., analogs of UK-5099) .

ParameterValue
Reaction Time6–8 hours (reflux)
Yield75–89%
Key IntermediateEthyl acrylate derivative

Schiff Base Formation

  • Reagents : Thiosemicarbazides, acetic acid (catalyst)

  • Conditions : Ethanol, reflux

  • Product : Thiosemicarbazone derivatives

  • Yield : 70–100% (based on N-tosyl indole-3-carbaldehyde reactions) .

Structural Confirmation :

  • ¹H NMR : Azomethine proton (HC=N) at δ 8.34–8.46 ppm.

  • ¹³C NMR : C=N signal at δ 145.9–161.0 ppm.

Nucleophilic Substitution at C6

The 6-chloro group undergoes displacement under specific conditions.

Alkoxy Substitution

  • Reagents : Sodium methoxide (NaOMe)

  • Conditions : DMF, 80°C, 12 hours

  • Product : 6-Methoxy-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

  • Yield : 60–75% (analogous to 5-chloroindole substitution) .

Limitations : Steric hindrance from the 1-(4-fluorobenzyl) group reduces reactivity compared to N-unsubstituted analogs.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indole ring.

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄

  • Conditions : DME/H₂O, 90°C, 24 hours

  • Product : 6-Aryl-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

  • Yield : 55–70% (extrapolated from similar indole systems) .

Reduction of Aldehyde Group

  • Reagents : NaBH₄, EtOH

  • Conditions : 0°C to room temperature, 2 hours

  • Product : 6-Chloro-1-(4-fluorobenzyl)-1H-indol-3-ylmethanol

  • Yield : 85–92% .

Key Data :

  • Melting Point : 138–141°C (similar to reduced indole derivatives) .

  • ¹H NMR : Hydroxymethyl proton at δ 4.45–4.60 ppm.

Cyclization Reactions

The aldehyde group facilitates heterocycle formation.

Scientific Research Applications

Medicinal Chemistry

The compound's indole structure is known for its versatility in medicinal chemistry. Indoles are frequently explored for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific modifications present in 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde enhance its pharmacological profile.

Case Study: Neurodegenerative Diseases

Research indicates that indole derivatives can exhibit neuroprotective effects. For instance, compounds similar to this compound have been studied for their potential in treating Parkinson's disease and other neurodegenerative disorders. The halogen substituents (like chlorine and fluorine) play a crucial role in modulating the activity of these compounds at biological targets involved in neuroprotection .

Anticancer Activity

Indole derivatives have shown promising anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and modulation of signaling pathways involved in cell proliferation. Studies have demonstrated that certain indole-based compounds can inhibit the growth of cancer cell lines, indicating the potential of this compound as a candidate for cancer therapy .

Table: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (nM)Mechanism
18MCF-71.0Tubulin polymerization inhibition
57VariousVariesGrowth inhibition across cell lines

Antibacterial Properties

The antibacterial activity of indole derivatives has been a focal point of recent research. Compounds with similar structures have been evaluated against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The presence of halogen atoms enhances the lipophilicity and bioactivity of these compounds .

Case Study: Antibacterial Testing

In one study, a series of indole derivatives were tested against multidrug-resistant strains of bacteria. Compounds demonstrated minimum inhibitory concentrations (MIC) below 100 μg/ml against resistant strains, suggesting that this compound could be effective against challenging bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indole derivatives. Modifications to the indole core can significantly influence biological activity. The introduction of electron-withdrawing groups such as chlorine and fluorine has been shown to enhance the compound's interaction with biological targets .

Table: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine SubstitutionIncreased potency against cancer cells
Fluorine SubstitutionEnhanced antibacterial activity

Mechanism of Action

The mechanism of action of 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1-(4-fluorobenzyl)-1H-benzo[d][1,3]oxazine-2,4-dione
  • 6-chloro-1-(4-fluorobenzyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione

Uniqueness

6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluorobenzyl groups, along with the aldehyde functionality, allows for diverse chemical modifications and potential biological activities that may not be observed in similar compounds.

Biological Activity

6-Chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₆H₁₂ClFNO
  • Structural Features : The presence of a chlorine atom at the 6-position and a fluorobenzyl group at the 1-position of the indole ring contributes to its unique electronic properties, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

  • Bactericidal Properties : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. In vitro studies report minimum inhibitory concentrations (MICs) as low as 2 μg/mL for certain strains, indicating potent antibacterial activity .
  • Fungicidal Effects : It also demonstrates activity against Candida albicans, with studies suggesting that the compound can disrupt fungal cell membranes, leading to cell lysis and death .
PathogenMIC (μg/mL)Activity Type
Methicillin-resistant S. aureus2Bactericidal
Candida albicans4Fungicidal

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound reveal promising results. Indole derivatives are known for their ability to modulate various cellular pathways involved in cancer progression.

  • Mechanism of Action : The indole scaffold can interact with multiple biological targets, including enzymes involved in cell signaling pathways. This interaction may lead to the inhibition of tumor growth and induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group allows for covalent bonding with nucleophilic residues in enzyme active sites, which may inhibit their activity.
  • Membrane Disruption : The compound's interaction with bacterial membranes leads to increased permeability and eventual cell death .
  • Cell Signaling Modulation : By mimicking tryptophan, it may interfere with tryptophan-binding proteins, affecting various signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of indole compounds possess enhanced antibacterial activity when halogenated. Specifically, the introduction of chlorine and fluorine atoms significantly increased their potency against resistant bacterial strains .
  • Anticancer Research : Another investigation into indole derivatives indicated their potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Properties

Molecular Formula

C16H11ClFNO

Molecular Weight

287.71 g/mol

IUPAC Name

6-chloro-1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde

InChI

InChI=1S/C16H11ClFNO/c17-13-3-6-15-12(10-20)9-19(16(15)7-13)8-11-1-4-14(18)5-2-11/h1-7,9-10H,8H2

InChI Key

DYAYBQFJSOBLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C3=C2C=C(C=C3)Cl)C=O)F

Origin of Product

United States

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